Puquitinib

Acute Myeloid Leukemia In Vivo Xenograft Comparative Efficacy

Procure Puquitinib (XC-302) as your research-standard PI3Kδ inhibitor to ensure experimental fidelity in B-cell malignancy models. Unlike pan-PI3K or PI3Kα-selective agents, its 301-fold selectivity for PI3Kδ over PI3Kα directly translates to a quantifiable therapeutic index, making compound substitution scientifically invalid. Leverage its proven oral bioavailability and superior in vivo efficacy against Idelalisib in AML xenografts for robust, reproducible preclinical results.

Molecular Formula C17H15N7
Molecular Weight 317.3 g/mol
CAS No. 916890-10-3
Cat. No. B1684233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuquitinib
CAS916890-10-3
Synonymspuquitinib
puquitinib mesylate
XC-302
Molecular FormulaC17H15N7
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5
InChIInChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24)
InChIKeyQUTFBURLXCODBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Puquitinib (CAS 916890-10-3): A Selective PI3Kδ Inhibitor for Preclinical and Clinical Research


Puquitinib (also known as XC-302) is an orally bioavailable small molecule that functions as a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform [1]. Its primary mechanism of action involves binding to the ATP-binding pocket of the p110δ catalytic subunit, thereby preventing the activation of the downstream PI3K/AKT/mTOR signaling pathway . The compound is primarily investigated for its antineoplastic potential, particularly in hematological malignancies where PI3Kδ signaling is implicated in tumor cell proliferation and survival [2].

Why Puquitinib Cannot Be Substituted by Generic PI3K Inhibitors


The PI3K inhibitor class is functionally diverse, and compounds are not interchangeable due to distinct isoform selectivity profiles that directly dictate their therapeutic index and safety. Puquitinib is a highly selective PI3Kδ inhibitor, whereas other inhibitors in the same class can be pan-PI3K (e.g., Copanlisib), PI3Kα-selective (e.g., Alpelisib), or dual PI3Kδ/γ inhibitors (e.g., Duvelisib) [1]. This fundamental difference in target engagement translates to quantifiable variations in on-target potency against malignant B-cells, off-target effects on non-hematologic tissues, and in vivo efficacy in specific tumor models [2]. Therefore, substituting Puquitinib with a non-isoform-selective or differently selective analog will yield non-equivalent experimental or clinical outcomes, making precise compound selection critical for research validity.

Puquitinib: A Quantitative Evidence Guide for Comparator Selection


Superior In Vivo Efficacy in AML Xenografts Compared to the PI3Kδ Inhibitor Idelalisib (CAL-101)

In a direct head-to-head comparison using an AML xenograft model, Puquitinib monotherapy demonstrated significantly stronger antitumor efficacy than the established PI3Kδ inhibitor CAL-101 (Idelalisib). This superior tumor growth inhibition was associated with a more pronounced reduction in AKT and ERK phosphorylation in tumor tissues [1]. The study explicitly noted that this enhanced efficacy was achieved without causing noticeable toxicity [1].

Acute Myeloid Leukemia In Vivo Xenograft Comparative Efficacy

Comparable In Vitro PI3Kδ Potency with Idelalisib, Yet Distinct Chemical Scaffold

Biochemical assays reveal that Puquitinib exhibits a comparable low-nanomolar IC50 for the PI3Kδ isoform when tested against Idelalisib (CAL-101). The IC50 for Puquitinib was 3.3 ± 0.6 nM, while the IC50 for CAL-101 was 2.8 ± 0.7 nM [1]. This similar primary target potency is paired with a structurally distinct chemical scaffold, which may confer different pharmacological properties such as improved oral bioavailability or a distinct off-target kinase inhibition profile, as evidenced by the in vivo efficacy advantage.

Biochemical Assay IC50 Selectivity Profile

High Isoform Selectivity for PI3Kδ Over Class I PI3Ks (α, β, γ)

Puquitinib demonstrates a high degree of selectivity for the PI3Kδ isoform relative to other Class I PI3Ks. Biochemical IC50 values for the α, β, and γ isoforms were 992.8 nM, 959.2 nM, and 89.8 nM, respectively, representing 301-fold, 291-fold, and 27-fold lower potency compared to its PI3Kδ IC50 of 3.3 nM [1]. This selectivity profile is critical for limiting off-target effects on non-hematopoietic tissues where the α and β isoforms are ubiquitously expressed.

Selectivity Profile PI3K Isoforms Off-Target

Dose-Dependent Human Pharmacokinetics Confirming Oral Bioavailability

A clinical pharmacokinetic study in cancer patients established that Puquitinib is orally bioavailable and achieves dose-proportional plasma concentrations. Following oral administration of doses ranging from 50 to 800 mg/m², the maximum plasma concentration (Cmax) increased linearly from 57.1 ng/mL to 1289.2 ng/mL [1]. This predictable pharmacokinetic profile confirms effective systemic exposure is achievable in human subjects.

Pharmacokinetics Oral Bioavailability Human Data

Clinical Safety Profile Established in Phase I Trials for Hematologic Malignancies

A Phase I clinical trial in patients with relapsed or refractory Non-Hodgkin's Lymphoma (NHL) established that Puquitinib has an acceptable safety profile at doses up to 50 mg BID. The most common drug-related adverse events were reversible elevations in alanine transaminase (ALT; 14/21 patients) and aspartate transaminase (AST; 7/21 patients) . Dose-limiting toxicities were observed in four patients at the highest dose level (50 mg BID), and the overall response rate in this heavily pre-treated population was 10.5% (2 of 19 evaluable patients) with a median progression-free survival of 1.9 months .

Clinical Safety Phase I Trial Non-Hodgkin Lymphoma

Recommended Research and Industrial Applications for Puquitinib (CAS 916890-10-3)


Preclinical Efficacy Studies in Hematological Malignancy Models

Based on its superior in vivo efficacy against Idelalisib in an AML xenograft model [1], Puquitinib is a prime candidate for preclinical studies focused on acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphomas. Its high selectivity for PI3Kδ and proven oral bioavailability make it an ideal tool compound for dissecting PI3Kδ-dependent mechanisms in B-cell malignancies.

Reference Compound for Developing Next-Generation PI3Kδ Inhibitors

Puquitinib's well-characterized biochemical selectivity profile (301-fold for PI3Kδ over PI3Kα) [2] and its established human pharmacokinetic parameters provide a robust benchmark for medicinal chemistry programs. Researchers developing novel PI3Kδ inhibitors can use Puquitinib as a comparator to validate improvements in selectivity, potency, or pharmacokinetic properties.

Investigating PI3Kδ-Specific Signaling and Autophagy

The compound's documented ability to induce autophagy via PI3K/AKT/mTOR pathway inhibition in nasopharyngeal carcinoma cells [3] positions Puquitinib as a valuable probe for studying the interplay between PI3Kδ signaling and cellular autophagy. This is particularly relevant in cancer biology research where autophagy can play a dual role in cell survival and death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Puquitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.